

# A Preclinical Evaluation of AOH1160 in Solid Tumors: A Technical Guide

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Compound of Interest		
Compound Name:	AOH1160	
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### **Executive Summary**

AOH1160 is a first-in-class, orally available small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is essential for DNA replication and repair, making it a critical target in oncology.[2] Preclinical data indicates that AOH1160 selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to the disruption of the cell cycle, inhibition of DNA repair, and induction of apoptosis in a broad range of cancer cells.[2][3] This molecule has demonstrated significant anti-tumor activity in various solid tumor models, both as a monotherapy and in combination with conventional chemotherapeutics, while exhibiting a favorable safety profile with minimal toxicity to non-malignant cells.[3][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used in the evaluation of AOH1160.

### **Mechanism of Action**

**AOH1160** was developed through computer modeling and medicinal chemistry to target a specific surface pocket on PCNA, delineated by the L126-Y133 region, which is structurally altered in cancer cells.[2][5] Its primary mechanism involves interfering with PCNA's function as a hub for proteins involved in DNA metabolism.

The key effects of AOH1160 are:

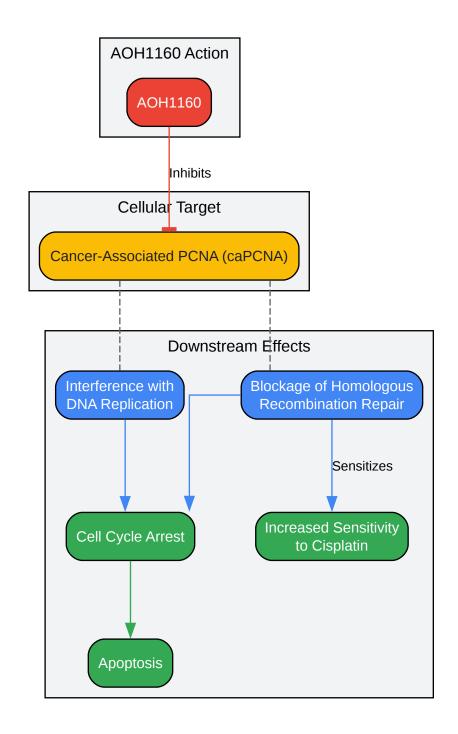






- Interference with DNA Replication: By binding to PCNA, AOH1160 disrupts the DNA replication process.[3][6]
- Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-mediated DNA repair pathways.[3][5] This is critical for repairing DNA cross-links caused by certain chemotherapies.[3]
- Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and repair leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][7] AOH1160 has been shown to increase levels of the DNA damage marker yH2A.X and activate executioner caspases 3 and 9.[7]





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**Caption:** Mechanism of Action of **AOH1160**.

### **In Vitro Efficacy**

**AOH1160** has demonstrated potent and selective cytotoxicity against a wide array of cancer cell lines while sparing non-malignant cells.



### **Cell Viability and IC50 Values**

The compound selectively kills multiple types of cancer cells with IC50 values in the sub-micromolar range.[4] In contrast, it does not exhibit significant toxicity to various non-malignant human cells at concentrations up to at least 5  $\mu$ M.[3] The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human tumor cell lines was approximately 330 nM.[1][3]

Cell Line Type	Cancer Cell Line	IC50 (μM)	Non-Malignant Control Cells
Neuroblastoma	Multiple Lines	0.11 - 0.53	7SM0032, Human PBMCs
Breast Cancer	Multiple Lines	0.11 - 0.53	Human Mammary Epithelial Cells (hMEC)
Small Cell Lung Cancer	Multiple Lines	0.11 - 0.53	Human Small Airway Epithelial Cells (SAEC)
Glioblastoma	PBT003, PBT707, PBT017	Not Specified	Normal Neural Stem Cells
Table 1: In Vitro Cytotoxicity of AOH1160 in Cancer vs. Non-Malignant Cells.[3][4]			

### **Synergistic Activity**

**AOH1160** enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In clonogenic assays with SK-N-DZ neuroblastoma cells, the combination of 500 nM **AOH1160** and 3  $\mu$ M cisplatin yielded a combination index of approximately 0.55, indicating a synergistic effect.[3] Similar synergy was observed in SK-N-AS neuroblastoma cells.[3]

### **In Vivo Efficacy**



The anti-tumor activity of **AOH1160** has been confirmed in xenograft mouse models of various solid tumors.

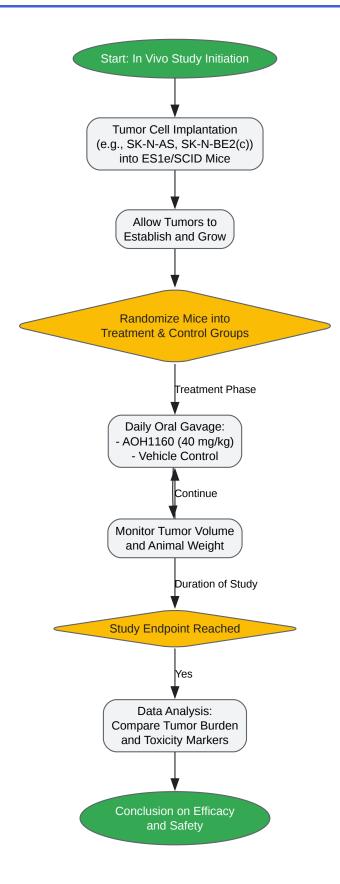
### **Xenograft Tumor Models**

Due to the rapid metabolism of **AOH1160** by the carboxyl esterase ES-1 in rodents, in vivo studies were conducted in ES1e/SCID mice, which are partially deficient in this enzyme.[3] In these models, oral administration of **AOH1160** led to significant tumor growth suppression.[3]

Tumor Type	Cell Line	Mouse Model	Dosage	Outcome
Neuroblastoma	SK-N-AS, SK-N- BE2(c)	ES1e/SCID	40 mg/kg, daily oral gavage	Significant reduction in tumor burden
Breast Cancer	Not specified	ES1e/SCID	40 mg/kg, daily oral gavage	Significant reduction in tumor burden
Small Cell Lung Cancer	Not specified	ES1e/SCID	40 mg/kg, daily oral gavage	Significant reduction in tumor burden
Table 2: Summary of In Vivo Efficacy of AOH1160 in Xenograft Models.[3][4][7]				

Throughout these experiments, **AOH1160** did not cause any deaths or significant weight loss in the animals, indicating a favorable toxicity profile.[3][4] A comprehensive repeated-dose toxicity study where mice received up to 100 mg/kg daily for two weeks also showed no significant toxicity.[3][4]





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**Caption:** General Experimental Workflow for In Vivo Xenograft Studies.



### **Pharmacokinetics**

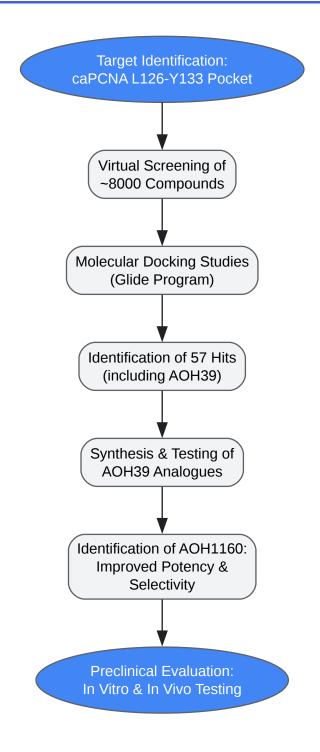
Pharmacokinetic (PK) studies in ES1e/SCID mice demonstrated that **AOH1160** is orally bioavailable.[3] The compound is stable in the plasma of canines, monkeys, and humans, where the ES-1 enzyme is not significantly expressed.[3]

Parameter	Value	Unit	
Half-life (t1/2)	~3.5	hours	
Administration Route	Oral (PO)	-	
Table 3: Pharmacokinetic Parameters of AOH1160 in ES1e/SCID Mice.[3]			

# **Experimental Protocols**Drug Discovery and Synthesis

**AOH1160** was identified from its parent compound, AOH39, through a process of virtual screening and medicinal chemistry.[3] Computer modeling was used to dock thousands of compounds against the crystal structure of the PCNA/FEN1 complex.[3] Hits were synthesized and evaluated in cellular assays to identify potent and selective analogues.[3]





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Caption: AOH1160 Drug Discovery and Development Workflow.

### **Cell Viability Assay**

Cell growth and viability were measured using the CellTiter-Glo Luminescent Cell Viability Assay.[3][8] Cancer and non-malignant cells were cultured in the presence of varying concentrations of **AOH1160**.[3] After a set incubation period (e.g., 72 hours), the luminescent



signal, which is proportional to the amount of ATP present and thus the number of viable cells, was measured.[3] Data was normalized to untreated control cells.

### **Clonogenic Survival Assay**

To assess synergy with cisplatin, cancer cells (e.g., SK-N-DZ, SK-N-AS) were treated with **AOH1160**, cisplatin, or a combination of both for 18 hours.[3] Following treatment, cells were washed and cultured in fresh medium for 2-3 weeks to allow for colony formation.[3] Colonies were then fixed, stained, and counted to determine the surviving fraction compared to untreated controls. The combination index was calculated to determine synergy.[3]

### In Vivo Xenograft Studies

ES1e/SCID mice were used for all in vivo experiments.[3] Human cancer cells (neuroblastoma, breast, or small cell lung cancer) were implanted subcutaneously. Once tumors were established, mice were randomized into treatment and control groups. **AOH1160** was administered once daily via oral gavage at a dose of 40 mg/kg.[3][4] The control group received the vehicle only. Tumor volume and animal body weight were monitored throughout the study as measures of efficacy and toxicity, respectively.[3]

### Conclusion

The preclinical data for **AOH1160** strongly support its potential as a broad-spectrum anticancer agent.[5][9] It demonstrates a novel mechanism of action by targeting a cancer-specific variant of PCNA, leading to potent and selective cancer cell death.[2][3] The compound's oral bioavailability and favorable in vivo safety profile, combined with its ability to synergize with existing chemotherapies, make it a promising candidate for clinical development in the treatment of solid tumors.[3][9]

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